4-Pyridoxolactone

Catalog No.
S561356
CAS No.
4753-19-9
M.F
C8H7NO3
M. Wt
165.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Pyridoxolactone

CAS Number

4753-19-9

Product Name

4-Pyridoxolactone

IUPAC Name

7-hydroxy-6-methyl-3H-furo[3,4-c]pyridin-1-one

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

InChI

InChI=1S/C8H7NO3/c1-4-7(10)6-5(2-9-4)3-12-8(6)11/h2,10H,3H2,1H3

InChI Key

HHPDVQLBYQFYFA-UHFFFAOYSA-N

SMILES

CC1=NC=C2COC(=O)C2=C1O

Synonyms

4-pyridoxic acid lactone

Canonical SMILES

CC1=NC=C2COC(=O)C2=C1O

Synthesis and Characterization:

  • -Pyridoxolactone can be synthesized by oxidizing pyridoxine using various methods, including reactive oxygen species like hypochlorite or hydrogen peroxide PubMed.
  • Researchers have employed chromatographic techniques like HPLC to isolate and purify the synthesized compound PubMed.
  • Spectroscopic methods such as 1H-NMR, IR, and UV-Vis spectroscopy are used to characterize the structure and purity of 4-pyridoxolactone .

Potential Biological Activities:

  • Studies suggest 4-pyridoxolactone might exhibit antioxidant properties by scavenging free radicals and protecting cells from oxidative damage .
  • Research has explored its potential antitumor properties with observations of inhibiting the growth of certain cancer cell lines .
  • Some studies have investigated its antibacterial activity against various bacterial strains, although further research is needed .

4-Pyridoxolactone is a chemical compound with the molecular formula C₈H₇NO₃. It is classified as a furopyridine and a lactone, and is functionally related to 4-pyridoxic acid. This compound is notable for its role in the metabolism of vitamin B6, particularly in the conversion processes involving pyridoxine (vitamin B6) and its derivatives .

, primarily involving enzymatic transformations. One significant reaction is catalyzed by 4-pyridoxolactonase, which hydrolyzes 4-pyridoxolactone to produce 4-pyridoxic acid. This reaction is zinc-dependent and highlights the compound's role in vitamin B6 degradation pathways .

Additionally, 4-pyridoxolactone can be synthesized from pyridoxine through a series of enzymatic reactions. Pyridoxine is first oxidized to pyridoxal and then dehydrogenated to form 4-pyridoxolactone, demonstrating its interconnectedness with other vitamin B6 compounds .

The biological activity of 4-pyridoxolactone is closely linked to its role in vitamin B6 metabolism. It is involved in the conversion of pyridoxine to biologically active forms of vitamin B6, which are essential for numerous physiological functions, including amino acid metabolism and neurotransmitter synthesis. The compound's enzymatic interactions also suggest potential roles in microbial metabolism and nutrient cycling within ecosystems .

Several methods exist for synthesizing 4-pyridoxolactone, primarily through enzymatic processes:

  • Enzymatic Oxidation: Pyridoxine can be oxidized to pyridoxal using specific enzymes, followed by dehydrogenation to yield 4-pyridoxolactone. This method has been demonstrated using transformed Escherichia coli cells .
  • Chemical Hydrolysis: Another approach involves the hydrolysis of vitamin B6 compounds under acidic conditions, which can also lead to the formation of 4-pyridoxolactone .

These methods highlight the compound's derivation from naturally occurring substrates and its potential for biotechnological applications.

4-Pyridoxolactone has several applications:

  • Nutritional Supplements: Due to its connection with vitamin B6 metabolism, it may be used in dietary supplements aimed at enhancing vitamin B6 levels.
  • Biochemical Research: The compound serves as a substrate or an intermediate in studies focused on vitamin B6 biosynthesis and degradation pathways.
  • Microbial Metabolism Studies: Its role in microbial degradation of vitamin B6 compounds makes it relevant for research into nutrient cycling in various ecosystems .

Research on interaction studies involving 4-pyridoxolactone primarily focuses on its enzymatic interactions. The enzyme 4-pyridoxolactonase plays a crucial role in its hydrolysis to 4-pyridoxic acid, indicating that understanding this interaction can provide insights into metabolic pathways involving vitamin B6 derivatives . Additionally, studies may explore how this compound interacts with other metabolites within microbial systems.

4-Pyridoxolactone shares structural and functional similarities with several other compounds related to vitamin B6 metabolism:

Compound NameStructure TypeUnique Features
PyridoxineAlcoholPrecursor to all biologically active forms of vitamin B6.
PyridoxalAldehydeActive form involved directly in amino acid metabolism.
4-Pyridoxic AcidCarboxylic AcidProduct of hydrolysis of 4-Pyridoxolactone; plays a role in further metabolic pathways.
5-HydroxytryptophanAmino AcidRelated through metabolic pathways but distinct in function and structure.

The uniqueness of 4-pyridoxolactone lies in its lactone structure and its specific enzymatic transformations within the context of vitamin B6 metabolism, differentiating it from other compounds that may share similar precursors but serve different biological roles .

4-Pyridoxolactone (IUPAC name: 7-hydroxy-6-methyl-3H-furo[3,4-c]pyridin-1-one) is a lactone derivative of vitamin B6, specifically formed during the oxidative metabolism of pyridoxine. Its molecular formula, C₈H₇NO₃, corresponds to a molecular weight of 165.15 g/mol. The compound features a fused furopyridine ring system with hydroxyl and methyl substituents at positions 7 and 6, respectively. This structural arrangement confers unique reactivity, enabling its participation in enzymatic transformations critical to vitamin B6 homeostasis.

Synonymous designations for 4-pyridoxolactone include 4-pyridoxic acid lactone, β-pyracin, and 7-hydroxy-6-methylfuro[3,4-c]pyridin-1(3H)-one, reflecting its diverse characterization across biochemical literature. Key identifiers include CAS registry number 4753-19-9, ChEBI ID CHEBI:16871, and HMDB ID HMDB0003454, which facilitate cross-referencing in metabolic databases.

The compound’s crystalline structure has been resolved through X-ray diffraction studies, revealing a planar furopyridine core stabilized by intramolecular hydrogen bonding between the lactone carbonyl and hydroxyl groups. This conformation enhances stability under physiological conditions, making it a detectable intermediate in metabolic flux analyses.

Historical Context and Discovery

The identification of 4-pyridoxolactone emerged from mid-20th century investigations into vitamin B6 metabolism. Early studies in the 1950s noted unusual fluorescent metabolites in human urine following high-dose pyridoxine administration, later characterized as 4-pyridoxolactone through advanced chromatography and mass spectrometry. A pivotal 1990 clinical study by Bender et al. demonstrated its accumulation in plasma during pyridoxine supplementation, confirming its status as a bona fide metabolic intermediate.

Synthetic access to 4-pyridoxolactone was achieved in 2008 via a novel biotransformation strategy employing genetically modified Escherichia coli strains. This two-step enzymatic process utilized pyridoxine 4-oxidase and pyridoxal 4-dehydrogenase to convert pyridoxine into pyridoxal, followed by lactonization to 4-pyridoxolactone. The reaction achieved quantitative yields at 30°C within 24 hours, enabling large-scale production for biochemical studies.

Significance in Vitamin B6 Metabolism

4-Pyridoxolactone occupies a central position in vitamin B6 catabolism, acting as the immediate precursor to 4-pyridoxic acid (4-PA), the primary excretory form of vitamin B6 in humans. The conversion is catalyzed by 4-pyridoxolactonase, a zinc-dependent hydrolase expressed in hepatic and renal tissues. Structural analyses of Mesorhizobium loti 4-pyridoxolactonase revealed a conserved αβ/βα sandwich fold coordinating two zinc ions, which polarize the lactone carbonyl for nucleophilic attack by water.

In mammals, this pathway regulates systemic vitamin B6 levels by diverting excess pyridoxal 5′-phosphate (PLP) into excretion pathways. PLP is first dephosphorylated to pyridoxal, oxidized to 4-pyridoxolactone, and finally hydrolyzed to 4-PA. Disruptions in this pathway, such as mutations in pyridoxal phosphatase or aldehyde oxidase, can alter urinary 4-PA profiles, serving as biomarkers for vitamin B6 status.

Recent metabolomic studies highlight 4-pyridoxolactone’s role beyond mere catabolism. It modulates reactive oxygen species (ROS) scavenging in Saccharomyces cerevisiae by interacting with glutathione reductase, suggesting a secondary antioxidant function. Additionally, bacterial degradation of 4-pyridoxolactone via the mlr6805 gene product in Mesorhizobium loti contributes to nitrogen fixation efficiency in legume symbionts.

Molecular Formula and Weight

4-Pyridoxolactone possesses the molecular formula C8H7NO3, representing a compact heterocyclic structure within the vitamin B6 metabolite family [1] [2]. The compound exhibits a molecular weight of 165.1461 grams per mole, with a monoisotopic mass of 165.042593095 daltons [2] [3]. This molecular composition reflects the presence of eight carbon atoms, seven hydrogen atoms, one nitrogen atom, and three oxygen atoms arranged in a specific bicyclic configuration [1] [2].

The Chemical Abstracts Service registry number for 4-Pyridoxolactone is 4753-19-9, providing a unique identifier for this compound in chemical databases [2] [7]. The systematic International Union of Pure and Applied Chemistry name is 7-hydroxy-6-methyl-1H,3H-furo[3,4-c]pyridin-1-one, which precisely describes the structural arrangement and functional groups present [1] [2] [3].

PropertyValueSource
Molecular FormulaC8H7NO3PubChem, HMDB
Molecular Weight (g/mol)165.1461PubChem, HMDB
Monoisotopic Mass (Da)165.042593095HMDB
CAS Registry Number4753-19-9HMDB
IUPAC Name7-hydroxy-6-methyl-1H,3H-furo[3,4-c]pyridin-1-onePubChem, HMDB

Structural Characteristics

Furopyridine and Lactone Features

4-Pyridoxolactone exhibits a distinctive bicyclic structure characterized by the fusion of a pyridine ring with a furan ring, creating a furopyridine system [1] [2]. This fused ring arrangement represents a unique structural feature among vitamin B6 metabolites, distinguishing it from the monocyclic pyridine derivatives typically found in this biochemical family [20]. The lactone functionality forms through the cyclization of a carboxylic acid group with an adjacent hydroxymethyl substituent, creating a five-membered heterocyclic ring containing an oxygen atom [1] [2].

The furopyridine framework adopts a planar configuration, with the lactone ring maintaining coplanarity with the pyridine system [9]. This structural arrangement contributes to the compound's aromatic character and influences its spectroscopic properties [14] [15]. The bicyclic nature results from the formation of a gamma-lactone, where the carboxylic acid at position 4 of the pyridine ring cyclizes with the hydroxymethyl group at position 5, creating the characteristic furo[3,4-c]pyridine skeleton [1] [2].

The compound exists as an achiral molecule due to the absence of stereogenic centers in its structure [3]. The rigid bicyclic framework restricts conformational flexibility, contributing to the compound's stability and well-defined three-dimensional structure [9]. This structural rigidity plays a crucial role in the compound's interaction with enzymes involved in vitamin B6 metabolism [23].

Functional Groups Analysis

The functional group composition of 4-Pyridoxolactone includes several key structural elements that define its chemical behavior [1] [2]. The lactone carbonyl group represents the primary reactive center, exhibiting characteristic electrophilic properties associated with cyclic anhydrides [25]. This carbonyl functionality demonstrates enhanced reactivity compared to typical ketones due to ring strain and the electron-withdrawing effect of the adjacent oxygen atom [22].

The phenolic hydroxyl group at position 7 of the fused ring system contributes significant chemical reactivity through its ability to participate in hydrogen bonding and electron donation [1] [2]. This hydroxyl group exhibits acidic properties with a predicted strongest acidic pKa value of 9.30, indicating moderate acidity under physiological conditions [2]. The phenolic nature of this substituent enables tautomeric equilibria and influences the compound's solubility characteristics [17].

The methyl substituent at position 6 provides steric hindrance and electronic effects that modulate the reactivity of adjacent functional groups [1] [2]. This alkyl group contributes to the compound's lipophilicity and affects its distribution properties in biological systems [2]. The nitrogen atom within the pyridine ring exhibits basic properties with a predicted strongest basic pKa value of 4.27, indicating weak basicity under normal conditions [2].

Physical Properties

Melting Point and Thermal Stability

4-Pyridoxolactone appears as a crystalline solid under ambient conditions, typically manifesting as a white to light yellow powder [7] [13]. While specific melting point data remains limited in the literature, the compound demonstrates sufficient thermal stability for routine handling and storage procedures [10]. Research indicates that related pyridoxolactonase enzymes exhibit optimal activity around 30°C, with significant loss of activity occurring at temperatures above 50°C, suggesting thermal sensitivity considerations for biological applications [14].

The compound requires storage at -20°C to maintain stability over extended periods [7] [13]. This low-temperature storage requirement indicates potential thermal degradation pathways that may affect the integrity of the lactone ring system [7]. Temperature stability studies reveal that enzymatic conversion processes involving 4-Pyridoxolactone perform optimally within a narrow temperature range, emphasizing the importance of controlled thermal conditions [22].

Thermal analysis suggests that the bicyclic structure provides inherent stability compared to open-chain analogs, with the fused ring system resisting thermal decomposition under moderate heating conditions [14]. However, prolonged exposure to elevated temperatures may result in lactone ring opening or decarboxylation reactions [22].

Solubility Profile

The solubility characteristics of 4-Pyridoxolactone reflect its amphiphilic nature, combining hydrophilic functional groups with a relatively compact aromatic system [2]. The compound demonstrates limited water solubility, with predicted solubility values suggesting moderate aqueous dissolution [2]. The presence of the phenolic hydroxyl group and the lactone carbonyl functionality contribute to hydrogen bonding capabilities that enhance water solubility compared to purely hydrophobic aromatics [16].

Organic solvent compatibility varies depending on the solvent polarity and hydrogen bonding capacity [16]. The compound shows enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, which can effectively solvate both the polar and aromatic regions of the molecule [16]. The predicted logarithmic partition coefficient values range from 0.44 to 0.79, indicating moderate lipophilicity with a slight preference for aqueous phases [2].

Buffer solutions at physiological pH facilitate dissolution through potential ionization of the phenolic hydroxyl group [22]. The compound's solubility profile influences its bioavailability and analytical detection methods, with fluorescence-based high-performance liquid chromatography techniques taking advantage of its moderate aqueous solubility [15] [22].

Spectroscopic Characteristics

4-Pyridoxolactone exhibits distinctive spectroscopic properties that enable reliable identification and quantification [14] [15]. Ultraviolet-visible spectroscopy reveals a characteristic absorption maximum at 356 nanometers, attributed to n→π* electronic transitions within the conjugated heterocyclic system [14] [15]. This absorption wavelength represents a diagnostic feature for vitamin B6 metabolites and facilitates spectrophotometric analysis [21].

Fluorescence spectroscopy demonstrates strong emission properties with excitation at 356 nanometers and emission at 432 nanometers [14] [15] [22]. This fluorescence behavior enables sensitive detection methods, with fluorescence intensity serving as a quantitative measure for analytical applications [22]. The fluorescence properties result from the rigid planar structure and extended conjugation within the furopyridine system [14] [15].

Mass spectrometry analysis reveals a molecular ion peak at m/z 165 under electron impact ionization conditions [19]. Electrospray ionization produces a protonated molecular ion [M+H]+ at m/z 166, along with characteristic fragmentation patterns involving loss of carbon monoxide and water molecules [19] [26]. Nuclear magnetic resonance spectroscopy shows distinctive chemical shifts for aromatic protons in the 6-8 ppm region and methyl group protons around 2.5 ppm [17].

TechniqueKey CharacteristicsSpecific Values
UV-Visible Spectroscopyλmax at 356 nmCharacteristic absorption for detection
Fluorescence SpectroscopyExcitation: 356 nm, Emission: 432 nmStrong signal for quantification
Mass Spectrometry (EI)Molecular ion peakm/z 165
Mass Spectrometry (ESI+)Protonated molecular ionm/z 166 [M+H]+

Chemical Reactivity

4-Pyridoxolactone demonstrates specific reactivity patterns characteristic of lactone-containing heterocycles [22] [23] [25]. The primary reaction pathway involves hydrolytic ring opening of the lactone functionality, catalyzed by the enzyme 4-pyridoxolactonase to yield 4-pyridoxic acid [12] [20] [23]. This enzymatic hydrolysis represents an irreversible biochemical transformation with kinetic parameters including a Km value of 5.9 microM and optimal pH conditions around 7.0-7.5 [25].

The lactone carbonyl group exhibits electrophilic character, making it susceptible to nucleophilic attack by water molecules or hydroxide ions [23] [25]. Under acidic conditions, the compound can undergo acid-catalyzed hydrolysis, though this process occurs more slowly than the enzymatic pathway [14]. The hydrolysis reaction proceeds through a tetrahedral intermediate formation followed by ring opening and proton transfer steps [23].

Chemical stability varies with pH conditions, with the compound showing greater stability under neutral to slightly acidic conditions [22]. Alkaline environments promote lactone ring opening through hydroxide-mediated hydrolysis mechanisms [22]. The phenolic hydroxyl group can participate in hydrogen bonding interactions and may undergo oxidation reactions under appropriate conditions [14].

The compound demonstrates resistance to reduction reactions due to the aromatic nature of the pyridine ring and the stable lactone configuration [20]. However, the phenolic hydroxyl group may participate in radical reactions or metal coordination under specific conditions [14]. Temperature-dependent reactivity studies indicate optimal stability at refrigerated temperatures, with increased reactivity at elevated temperatures [14] [22].

Structural Comparison with Related Vitamin B6 Metabolites

4-Pyridoxolactone occupies a unique position within the vitamin B6 metabolite family due to its distinctive bicyclic structure [19] [20] [21]. Compared to 4-pyridoxic acid, its immediate hydrolysis product, 4-Pyridoxolactone exhibits a more compact molecular architecture through the cyclization of the carboxylic acid functionality [20] [25]. The molecular weight difference of 18 daltons between these compounds reflects the loss of water during lactone formation [19].

Structural comparison with pyridoxal reveals significant architectural differences, with pyridoxal maintaining an open aldehyde group at position 4 while 4-Pyridoxolactone features the cyclized lactone system [20] [21]. The aldehyde functionality in pyridoxal provides greater reactivity toward nucleophiles, whereas the lactone structure offers enhanced stability under neutral conditions [20]. Both compounds share the characteristic 6-methyl and 7-hydroxyl substitution pattern on the pyridine ring [21].

Pyridoxine and pyridoxamine represent additional structural analogs with primary alcohol and primary amine functionalities, respectively, at position 4 [20] [21]. These compounds maintain monocyclic pyridine structures, contrasting with the bicyclic furopyridine system of 4-Pyridoxolactone [20]. The absence of ring fusion in these analogs results in greater conformational flexibility and different physicochemical properties [21].

CompoundMolecular FormulaMolecular WeightKey Structural FeatureRing System
4-PyridoxolactoneC8H7NO3165.15Fused furopyridine lactoneBicyclic
4-Pyridoxic acidC8H9NO4183.16Carboxylic acid at C-4Monocyclic
PyridoxalC8H9NO3167.16Aldehyde at C-4Monocyclic
PyridoxineC8H11NO3169.18Primary alcohol at C-4Monocyclic

Physical Description

Solid

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4753-19-9

Wikipedia

4-pyridoxolactone

Dates

Modify: 2023-08-15

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